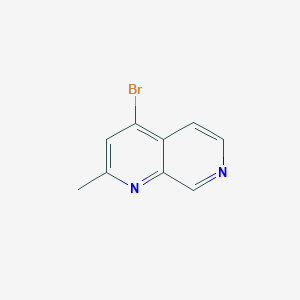

4-Bromo-2-methyl-1,7-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2 |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

4-bromo-2-methyl-1,7-naphthyridine |

InChI |

InChI=1S/C9H7BrN2/c1-6-4-8(10)7-2-3-11-5-9(7)12-6/h2-5H,1H3 |

InChI Key |

WUORTYFKCLVWDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CN=CC2=N1)Br |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Methyl 1,7 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C, and ¹⁵N, a comprehensive picture of the molecular framework, including connectivity and spatial relationships, can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the methyl group and the aromatic protons on the naphthyridine core. The methyl protons are expected to appear as a sharp singlet, likely in the range of δ 2.7-2.8 ppm. The aromatic protons will exhibit characteristic chemical shifts and coupling patterns. For the parent 2-methyl-1,7-naphthyridine, the proton chemical shifts have been reported. The introduction of an electron-withdrawing bromine atom at the C4 position would be expected to induce a downfield shift in the resonance of the adjacent proton at C3. The remaining protons on the other ring would also experience subtle shifts due to the electronic perturbation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 2-methyl-1,7-naphthyridine, the carbon chemical shifts have been documented. The introduction of the bromine atom at C4 is expected to cause a significant downfield shift for the C4 carbon due to the direct attachment of the electronegative halogen. The other carbon atoms in the vicinity will also show smaller shifts.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common, can provide valuable insights into the electronic environment of the nitrogen atoms within the naphthyridine rings. The chemical shifts of the two nitrogen atoms would be influenced by their position and the electronic effects of the methyl and bromo substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-2-methyl-1,7-naphthyridine (based on analysis of related compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.7-2.8 (s) | ~25 |

| H3 | Downfield shift from parent compound | C3: Shifted relative to parent |

| H5 | Shifted relative to parent | C4: Significantly downfield shifted |

| H6 | Shifted relative to parent | C4a: Shifted relative to parent |

| H8 | Shifted relative to parent | C5: Shifted relative to parent |

| C6: Shifted relative to parent | ||

| C8: Shifted relative to parent | ||

| C8a: Shifted relative to parent |

Note: The table presents predicted values based on spectroscopic principles and data from related compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features.

The primary absorptions would arise from the vibrations of the naphthyridine ring system and the methyl group. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C-H stretching of the methyl group will appear in the 2980-2850 cm⁻¹ range. The C=C and C=N stretching vibrations of the heterocyclic aromatic rings will give rise to a series of sharp bands in the 1650-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2980-2850 | Medium |

| C=C and C=N Ring Stretching | 1650-1450 | Medium to Strong |

| C-H Bending | 1400-1000 | Medium |

| C-Br Stretch | 600-500 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₇BrN₂), the molecular ion peak (M⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of almost equal intensity separated by two mass units.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion. Fragmentation of the molecular ion would likely involve the loss of the bromine atom, the methyl group, or small neutral molecules like HCN from the naphthyridine ring system. The fragmentation of 2,7-naphthyridine (B1199556) derivatives often proceeds through the loss of HCN and C₂H₂.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 221.98/223.98 | Molecular ion peak showing bromine isotope pattern |

| [M-Br]⁺ | 143.06 | Loss of a bromine atom |

| [M-CH₃]⁺ | 206.96/208.96 | Loss of a methyl group |

| [M-HCN]⁺ | 194.97/196.97 | Loss of hydrogen cyanide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the π-π* transitions of the conjugated naphthyridine ring system.

The spectrum of the parent 2,6-naphthyridine, a related isomer, shows characteristic α- and p-bands. The introduction of a methyl group and a bromine atom onto the 1,7-naphthyridine (B1217170) core will influence the positions and intensities of these absorption bands. The bromine atom, with its lone pairs of electrons, can participate in resonance with the aromatic system, potentially causing a bathochromic (red) shift of the absorption maxima. The solvent used for the analysis can also affect the spectrum.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

To date, a single-crystal X-ray structure of this compound has not been reported in the publicly available literature. However, if suitable crystals were obtained, this analysis would provide unequivocal confirmation of the connectivity and stereochemistry of the molecule. It would also reveal details about the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. The crystal structures of other naphthyridine derivatives have been determined, revealing diverse supramolecular motifs.

Computational and Theoretical Investigations of 4 Bromo 2 Methyl 1,7 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the geometric and electronic properties of molecules. The B3LYP functional combined with a large basis set like 6-311++G(d,p) is a widely used and reliable method for obtaining accurate results for organic molecules, including naphthyridine systems. tandfonline.com

Molecular Structure Optimization and Conformational Analysis

Molecular structure optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For 4-Bromo-2-methyl-1,7-naphthyridine, this process would calculate the optimal bond lengths, bond angles, and dihedral angles.

In a study on a related compound, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, DFT calculations at the B3LYP/6–311++G(d,p) level were used to determine its optimized ground state structure. tandfonline.com This analysis confirms the planarity of the naphthyridine rings and provides precise geometric parameters. A similar analysis for this compound would yield the foundational data for all other computational investigations.

Table 1: Illustrative Optimized Geometric Parameters for a Naphthyridine Core (Based on Analogous Structures) This table presents typical bond lengths and angles that would be calculated for the this compound structure using DFT. Actual values would require a specific calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | ~1.34 Å |

| C4-Br | ~1.90 Å | |

| C7-N8 | ~1.37 Å | |

| C2-C(methyl) | ~1.51 Å | |

| Bond Angle | N1-C2-C3 | ~122° |

| C3-C4-C4a | ~120° | |

| C3-C4-Br | ~118° |

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's stability, reactivity, and spectroscopic properties.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. scienceopen.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. scienceopen.com In studies of naphthyridine derivatives, MEP maps show that the nitrogen atoms of the rings are typically the most electron-rich sites (negative potential), making them targets for electrophiles. tandfonline.com For this compound, the MEP surface would likely show negative potential around the N1 and N7 atoms and a region of positive potential near the hydrogen atoms, with the electronegative bromine atom also influencing the charge distribution.

Prediction of Reactivity Sites and Reaction Mechanisms

Computational methods can predict the most likely sites for chemical reactions and elucidate the step-by-step mechanisms of these transformations. The MEP analysis described above provides a direct prediction of reactivity. For this compound, the electron-deficient character of the carbon atom at position 4, bonded to the highly electronegative bromine atom, makes it a prime site for nucleophilic substitution reactions.

This theoretical prediction is strongly supported by experimental evidence. The bromine atom at the 4-position of this compound is known to readily undergo nucleophilic substitution, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to form C-C bonds, and substitutions with methoxide (B1231860) or amines to introduce new functional groups. Furthermore, the bromine atom facilitates regioselective metalation at adjacent positions, enabling further functionalization. beilstein-journals.org

DFT calculations can also model entire reaction pathways, such as the Claisen-Schmidt condensation used to synthesize a related naphthyridine derivative. tandfonline.com By calculating the structures and energies of reactants, transition states, and products, a plausible mechanism can be constructed. tandfonline.com

Thermodynamic and Kinetic Parameter Estimation for Chemical Transformations

For example, in a study on the synthesis of 1,8-naphthyridines, DFT calculations were used to determine the Gibbs free energies and enthalpies for the proposed reaction mechanism, confirming the favorability of the catalytic cycle. nih.gov A similar approach for reactions involving this compound, such as its Suzuki coupling, would provide valuable insights into optimizing reaction conditions.

Table 2: Illustrative Calculated Thermodynamic Data for a Reaction Step (e.g., Transition State in a Substitution Reaction) This table shows the type of data generated from DFT calculations to understand reaction energetics. Based on data for analogous reactions. tandfonline.com

| Parameter | Description | Illustrative Value (kcal/mol) |

|---|---|---|

| E (Reactants) | Energy of Reactant Complex | 0.0 |

| E (TS) | Energy of Transition State | +15.2 |

| E (Products) | Energy of Product Complex | -5.8 |

| Ea | Activation Energy | +15.2 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While quantum chemical calculations are excellent for static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a biological context. MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational flexibility, stability, and interactions with other molecules like proteins or solvents. acs.org

In the context of drug discovery, MD simulations are used to assess the binding stability of a potential drug molecule within the active site of a target protein. acs.org Studies on various naphthyridine derivatives have used MD simulations to demonstrate that these compounds can bind effectively to the active sites of targets like the human serotonin (B10506) transporter or protein kinases without disrupting the protein's structure, suggesting their potential as preclinical drug candidates. acs.org For this compound or its derivatives, MD simulations would be crucial for evaluating their stability and mode of interaction if they were being considered as inhibitors for a specific biological target.

In Silico Screening and Rational Design of Naphthyridine Derivatives

In silico screening involves using computational methods to search large virtual libraries of compounds to identify those with a high probability of having a desired biological activity. This process significantly accelerates the early stages of drug discovery. researchgate.net For the 1,7-naphthyridine (B1217170) scaffold, in silico methods can be used to design and evaluate novel derivatives of this compound.

The process often involves:

Library Design: Creating a virtual library by computationally modifying the parent structure with various functional groups at different positions.

Molecular Docking: Simulating the binding of each derivative into the active site of a target protein to predict its binding affinity and pose.

ADMET Prediction: Calculating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the "drug-likeness" of the compounds. acs.orgorientjchem.org This includes evaluating parameters against criteria like Lipinski's "Rule of Five." acs.org

Studies on other naphthyridine classes have successfully used these in silico approaches to identify promising candidates for further synthesis and testing as antibacterial or anticancer agents. researchgate.netsapub.org This rational design strategy allows researchers to focus resources on compounds with the highest predicted potential for success.

Applications in Advanced Organic Synthesis and Functional Material Development

Building Blocks for Complex Heterocyclic Natural Products and Analogues

The structural core of 4-Bromo-2-methyl-1,7-naphthyridine is a key synthon for constructing larger, more complex heterocyclic systems, particularly those found in marine alkaloids and related synthetic analogues. The bromine atom at the C-4 position serves as a crucial handle for carbon-carbon bond-forming reactions, enabling the elaboration of the naphthyridine skeleton.

Synthesis of Pyridoacridine and Benzonaphthyridine Skeletons

The pyridoacridine skeleton is the defining feature of a class of marine alkaloids that exhibit significant cytotoxic activities. Current time information in Bangalore, IN.nih.gov The benzo[c] rsc.orgnaphthyridine ring system is a common structural feature in many of these alkaloids, including well-known examples like amphimedine (B1664939) and ascididemin (B1665191). beilstein-journals.orgd-nb.info Synthetic strategies toward these molecules often rely on the functionalization of a pre-formed naphthyridine core.

The bromine atom in this compound and its analogues, such as 4-bromobenzo[c] rsc.orgnaphthyridine, is ideally positioned for palladium-catalyzed cross-coupling reactions. beilstein-journals.org The Suzuki-Miyaura coupling, in particular, has been effectively used to introduce aryl or heteroaryl groups at the C-4 position. nih.gov This reaction typically involves the coupling of the bromo-naphthyridine with an appropriate boronic acid in the presence of a palladium catalyst and a base. For instance, coupling with (hetero)areneboronic acids that contain an ortho-ester group sets the stage for a subsequent intramolecular cyclization to form the final pyridoacridine ring system. nih.govresearchgate.net

Similarly, Negishi cross-coupling reactions with organozinc reagents provide another powerful route to these complex skeletons. nih.govresearchgate.net The versatility of these cross-coupling methods allows for the introduction of a wide variety of substituents, facilitating the creation of libraries of pyridoacridine and benzonaphthyridine analogues for structure-activity relationship (SAR) studies. beilstein-journals.org The final ring closure to the pentacyclic system is often achieved through methods like superacid-aided Friedel-Crafts-type acylation or directed remote ring metalation followed by intramolecular trapping of an ester group. nih.govresearchgate.net

| Reaction Type | Key Reagents/Conditions | Product Type | Yield | Reference |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Aryl-substituted naphthyridine | 53% | |

| Negishi Coupling | Pyridylzinc reagents, Pd catalyst | 4-Aryl-benzonaphthyridine | - | nih.gov |

| Friedel-Crafts Cyclization | Trifluoromethanesulfonic acid, microwave | Pyridoacridines | 63-92% | nih.gov |

Construction of Other Fused Naphthyridine Systems

The utility of the 1,7-naphthyridine (B1217170) core extends beyond pyridoacridines to the synthesis of a diverse array of other fused heterocyclic systems. The inherent reactivity of the naphthyridine ring and the handles provided by its substituents allow for various annulation strategies.

For example, novel heterocyclic systems like 1H-Benzo[d,e-1,7]naphthyridines have been synthesized, representing a previously undescribed ring system. cdnsciencepub.com The general approach involves the cyclization of a 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline derivative, demonstrating how the 1,7-naphthyridine framework can be constructed from suitable precursors. cdnsciencepub.com

Another example is the synthesis of thieno[3,2-c] Current time information in Bangalore, IN.rsc.orgnaphthyridine derivatives. grafiati.com A one-pot method has been developed involving the reaction of 3-amino-4-(thien-2-yl)pyridin-2(1H)-one with aromatic aldehydes, which proceeds through an intramolecular cyclization under Pictet-Spengler conditions to form the fused thieno-naphthyridine ring. grafiati.com

Furthermore, benzo[c]pyrazolo rsc.orgnaphthyridines have been efficiently synthesized through an environmentally benign, multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. rsc.org This process involves a cascade of reactions including Knoevenagel condensation, Michael addition, cyclization, and aromatization to build the complex fused system in good to excellent yields. rsc.org These examples underscore the modularity of the 1,7-naphthyridine scaffold in constructing diverse and novel heterocyclic architectures.

Precursors for Advanced Functional Materials

The unique electronic and structural characteristics of the 1,7-naphthyridine ring system make it an attractive scaffold for the development of advanced functional materials. The nitrogen atoms introduce a degree of electron deficiency and provide coordination sites, while the aromatic system offers a platform for tuning photophysical and electronic properties.

Development of Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or chemical signals. Naphthyridine isomers, particularly 1,5-, 1,8-, and 2,6-naphthyridines, have been explored as components in such systems. tandfonline.comdiva-portal.orgdiva-portal.org For instance, 1,8-naphthyridine-based probes have been designed that exhibit selective fluorescence responses to specific metal ions like Cd²⁺, acting as a fluorescent "on" switch. tandfonline.com The design often involves coupling the naphthyridine core to other photoactive units or receptor sites. While specific research on this compound in molecular switches is not prominent, the general principles established with other isomers suggest its potential. The bromo and methyl groups on the 1,7-naphthyridine core could be functionalized to attach photochromic units or binding sites, creating a foundation for novel molecular switching devices.

Exploration in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are essential for technologies like optical data storage, telecommunications, and laser applications. ciac.jl.cn The key to a strong NLO response in organic molecules is often a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system.

Several studies have focused on the NLO properties of naphthyridine derivatives, particularly the 2,7- and 1,8-isomers. ciac.jl.cnrsc.org These scaffolds serve as the π-conjugated bridge and electron acceptor component. Theoretical studies using Density Functional Theory (DFT) have shown that by attaching electron-donating groups, one can create naphthyridine-based chromophores with significant first and second hyperpolarizability values (β and γ), which are measures of NLO activity. ciac.jl.cnrsc.org For example, a series of 2,7-naphthyridine (B1199556) push-pull chromophores were designed and shown to have high hyperpolarizability values, indicating their potential for optical switching applications. rsc.org

Although this compound itself is not a complete NLO chromophore, it is an excellent precursor. The bromine atom can be readily replaced with various electron-donating groups via cross-coupling reactions, while the electron-deficient naphthyridine ring, further influenced by the methyl group, acts as the acceptor and π-system. This functionalization capability allows for the systematic design and synthesis of novel 1,7-naphthyridine-based NLO materials.

| Naphthyridine Isomer | NLO Application/Property | Investigative Method | Key Finding | Reference |

| 2,7-Naphthyridine | Optical Switching | DFT/TD-DFT Calculations | Designed push-pull systems show high hyperpolarizability. | rsc.org |

| 1,8-Naphthyridine (B1210474) | Third-Order NLO Response | Z-scan Technique & DFT | 2-(pyren-1-yl)-1,8-naphthyridine exhibits ultrafast third-order NLO response. | ciac.jl.cn |

Ligand Design in Coordination Chemistry for Metal Complexes

The nitrogen atoms of the naphthyridine ring system are excellent coordination sites for metal ions, making these heterocycles valuable ligands in coordination chemistry. The 1,8-naphthyridine isomer, in particular, has been widely used to construct dinucleating ligands capable of binding two metal centers in close proximity. rsc.orgrsc.org This arrangement is of great interest for mimicking the active sites of metalloenzymes and developing catalysts for multi-electron transformations. rsc.org

Ligands based on the 1,7-naphthyridine scaffold are also being explored. The arrangement of the nitrogen atoms in 1,7-naphthyridine allows it to act as a chelating ligand, and by introducing additional coordinating groups at other positions, multidentate ligands can be created. For example, fused 1,5-naphthyridines are also noted for their use in forming metal complexes. encyclopedia.pub The 4-bromo and 2-methyl groups of the title compound provide synthetic handles to introduce such additional donor arms, allowing for the design of ligands with tailored steric and electronic properties for specific metal ions and catalytic applications.

Characterization of Photophysical Properties and Fluorophores

The unique electronic structure of the 1,7-naphthyridine core, characterized by its nitrogen atom arrangement, provides a versatile scaffold for the development of fluorescent materials. The introduction of various substituents allows for the fine-tuning of their photophysical properties, including absorption and emission wavelengths, quantum yields, and Stokes shifts. While specific photophysical data for this compound is not extensively documented in dedicated studies, the broader family of naphthyridine derivatives has been investigated, offering insights into the potential fluorophoric characteristics of this compound.

Research into related naphthyridine structures demonstrates their utility as fluorophores. For instance, derivatives of 1,8-naphthyridine have been explored for their fluorescent properties. A study on 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones, which are structurally related, detailed their optical properties, showing absorption maxima that are dependent on solvent polarity, ranging from 320 to 386 nm, which is attributed to a π–π* transition. mdpi.com This highlights the sensitivity of the naphthyridine scaffold to its environment.

Furthermore, the development of deep-blue thermally activated delayed fluorescence (TADF) emitters based on sterically controlled 1,8-naphthyridine derivatives underscores the potential of this class of compounds in advanced materials science, such as in organic light-emitting diodes (OLEDs). scispace.com In these systems, the naphthyridine core acts as an acceptor unit, and its combination with various donor moieties can produce emitters across the visible spectrum. scispace.com

The photophysical properties of benzo[c] smolecule.commdpi.comnaphthyridin-4(3H)-ones have been reported, identifying them as fluorophores that emit in the near-UV and blue regions of the visible spectrum, with quantum yields reaching up to 0.35. researchgate.net Notably, reduction of the pyridine (B92270) core in these molecules can lead to an increased quantum yield and a significant bathochromic (red) shift in the emission spectrum. researchgate.net This suggests that modifications to the naphthyridine ring system can have a profound impact on its fluorescent behavior.

While detailed experimental data for this compound is scarce, it is established that bromo-substituted naphthyridines are key intermediates in the synthesis of functional materials with tailored photophysical properties. smolecule.com The bromine atom serves as a versatile handle for introducing various functional groups through cross-coupling reactions, which can be used to modulate the electronic and, consequently, the optical properties of the resulting molecules. The study of related bromo-methyl-naphthyridine isomers and other substituted naphthyridines provides a foundation for predicting the behavior of this compound.

| Compound Family | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Quantum Yield (Φ) | Reference |

| 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones | 320-386 nm | Not Specified | Not Specified | mdpi.com |

| Benzo[c] smolecule.commdpi.comnaphthyridin-4(3H)-ones | Not Specified | Near UV-Blue | Up to 0.35 | researchgate.net |

| 5-Ethyl-5,6-dihydrobenzo[c] smolecule.commdpi.comnaphthyridin-4(3H)-ones | Not Specified | Green | Up to 0.43 | researchgate.net |

| Sterically Controlled 1,8-Naphthyridines (for TADF) | Deep-Blue (λ < 460 nm) | Deep-Blue to Sky-Blue | Not Specified | scispace.com |

Table 1. Photophysical Properties of Selected Naphthyridine Derivatives

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-bromo-2-methyl-1,7-naphthyridine, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via condensation reactions using 3-amino-4-pyridinecarbaldehyde and acetone under basic conditions (e.g., NaOH/EtOH, reflux). Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in a halogenation reaction. Optimization involves adjusting reaction time (1–24 hours) and temperature (reflux conditions) to improve yields (80–84% reported for analogous syntheses) .

- Characterization : Confirm regioselectivity of bromination using H NMR (e.g., singlet for methyl protons at δ 2.5–2.8 ppm) and LC-MS (M+H ion matching molecular weight) .

Q. How do steric and electronic effects of the methyl and bromine substituents influence the compound’s reactivity in cross-coupling reactions?

- Experimental Design : Perform Suzuki-Miyaura couplings with aryl boronic acids to assess the bromine’s leaving-group ability. Compare reaction rates and yields with non-methylated analogs to isolate steric effects. Use Pd catalysts (e.g., Pd(PPh)) and track by TLC/LC-MS .

- Data Interpretation : Lower yields in bulky systems may indicate steric hindrance from the 2-methyl group. Electron-withdrawing bromine enhances electrophilicity, facilitating nucleophilic substitution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for halogen substitution reactions in 1,7-naphthyridine derivatives?

- Case Study : Alcoholysis of 4-chloro-1,7-naphthyridine (25% yield) vs. aminolysis of 5,8-dichloro derivatives (52–33% yields) . Contradictions arise from solvent polarity (MeOH vs. NH), nucleophile strength (MeO vs. KNH), and temperature.

- Methodology : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and use high-resolution mass spectrometry (HRMS) to detect side products. Apply kinetic studies to identify rate-limiting steps .

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?

- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electron density and Laplacian profiles. Compare with experimental bromination patterns in analogs (e.g., 2,4-dichloro-1,7-naphthyridine) .

- Validation : Correlate calculated Fukui indices with observed reactivity (e.g., higher electrophilicity at C4 due to bromine’s electron-withdrawing effect) .

Q. What are the methodological challenges in designing this compound-based kinase inhibitors, and how can SAR studies address them?

- Structure-Activity Relationship (SAR) : Synthesize derivatives via Suzuki coupling at C4 and assess inhibitory potency against kinases (e.g., EGFR, VEGFR). Use crystallography to map binding interactions .

- Data Analysis : Compare IC values of analogs (e.g., 4-bromo vs. 4-cyano substituents) to quantify bromine’s role in hydrophobic pocket binding. Address solubility issues via logP optimization (target: 1.5–3.0) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the biological activity of 1,7-naphthyridine derivatives in anticancer assays?

- Root Cause : Variations in cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. ATP luminescence), and substituent positioning (e.g., C2-methyl vs. C4-bromo).

- Resolution : Standardize assays using NCI-60 cell panels and validate apoptosis mechanisms (e.g., caspase-3 activation) .

Methodological Best Practices

Q. What analytical techniques are critical for confirming the purity and stability of this compound under storage?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.